molecular formula C19H16N6O2S B2828958 1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate CAS No. 1396860-21-1

1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate

Katalognummer: B2828958
CAS-Nummer: 1396860-21-1
Molekulargewicht: 392.44
InChI-Schlüssel: RXGBXILBWPHCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position, an azetidin-3-yl moiety, and a benzoate ester linked to a 1H-tetrazole group. The benzo[d]thiazole scaffold is known for its pharmacological relevance, including antimicrobial and antitumor activities, while the tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

Eigenschaften

IUPAC Name

[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(tetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-12-4-2-7-16-17(12)21-19(28-16)24-9-15(10-24)27-18(26)13-5-3-6-14(8-13)25-11-20-22-23-25/h2-8,11,15H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGBXILBWPHCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate typically involves multi-step organic reactions

    Benzothiazole Formation: The synthesis starts with the reaction of 4-methylbenzo[d]thiazole with appropriate reagents to introduce the desired functional groups.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving suitable precursors under controlled conditions.

    Tetrazole Introduction:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that compounds containing thiazole and azetidine derivatives often exhibit significant pharmacological properties. The following applications have been identified:

1. Antimicrobial Activity
Studies have shown that thiazole-containing compounds possess antimicrobial properties. The presence of the azetidine ring enhances their interaction with microbial targets, making them promising candidates for developing new antibiotics.

2. Anti-inflammatory Properties
Research suggests that the compound may exhibit anti-inflammatory effects through modulation of inflammatory pathways. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.

3. Anticancer Activity
Preliminary studies indicate that derivatives of thiazole and azetidine can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.

4. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of this compound, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including 1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting its potential as an antibiotic agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages, suggesting its potential role in managing inflammatory diseases.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures exposed to neurotoxic agents showed that treatment with This compound resulted in reduced cell death and improved neuronal survival rates, indicating its neuroprotective properties.

Wirkmechanismus

The mechanism of action of 1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, while the azetidine and tetrazole groups contribute to the compound’s overall activity. The exact pathways and targets depend on the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Benzo[d]thiazole Derivatives : The 4-methylbenzo[d]thiazole moiety in the target compound is structurally analogous to benzimidazole and benzothiazole derivatives in and . For example, compounds 9a–9e () incorporate benzimidazole and thiazole-triazole-acetamide groups but lack the azetidine and tetrazole motifs .
  • Azetidine-Containing Analogues: describes azetidin-2-one derivatives synthesized from benzimidazole precursors.
  • Tetrazole vs. Urea/Thiadiazole : Compounds 11a–11o () contain urea linkages instead of tetrazoles, which may reduce their acidity and membrane permeability compared to the target compound. Thiadiazole-fused derivatives in also lack the tetrazole’s bioisosteric advantages .

Table 1: Structural and Functional Group Comparison

Compound Class Core Structure Key Substituents Bioisosteric Features Reference
Target Compound Benzo[d]thiazole + azetidine 4-Me, 3-(tetrazol-1-yl)benzoate Tetrazole (carboxylic acid mimic)
Benzimidazole-Thiazole (9a–9e) Benzimidazole + thiazole-triazole Acetamide, aryl groups Triazole (hydrogen bonding)
Urea-Thiazole (11a–11o) Thiazole + piperazinylmethyl Urea, halogenated/CF₃ aryl groups Urea (hydrogen bonding)
Azetidin-2-one () Benzimidazole + azetidin-2-one Hydrazinyl-2-oxoethyl, substituted aryl Lactam (rigidity)

Biologische Aktivität

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of pharmaceuticals. This compound combines an azetidine ring with a thiazole moiety and a tetrazole group, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N6O2SC_{19}H_{16}N_{6}O_{2}S, with a molecular weight of approximately 392.4 g/mol . The structure can be represented as follows:

Structure C19H16N6O2S\text{Structure }\text{C}_{19}\text{H}_{16}\text{N}_{6}\text{O}_{2}\text{S}

Antimicrobial Properties

Research indicates that compounds containing thiazole and tetrazole moieties exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .

The mechanism of action for this compound is likely related to its ability to interact with specific biological targets, such as enzymes or receptors involved in microbial growth and proliferation. The presence of the azetidine and thiazole rings enhances its reactivity and potential binding affinity to these targets, which may inhibit essential biological processes in pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

  • Antibacterial Activity : A study demonstrated that derivatives containing thiazole rings showed enhanced antibacterial effects compared to their non-thiazole counterparts. The incorporation of the tetrazole group may further augment this activity by improving solubility and bioavailability .
  • Antifungal Properties : In addition to antibacterial effects, compounds with similar structures have been tested for antifungal activity, showing promising results against various fungal strains. The unique combination of functional groups in this compound may contribute to its broad-spectrum antimicrobial properties .
  • Cytotoxicity Studies : Research on related azetidine derivatives has indicated potential cytotoxic effects against cancer cell lines, suggesting that this compound could also be explored for anticancer properties .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructureKey Features
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidinSimilar thiazole structureEnhanced antibacterial activity due to chlorine substitution
1-(5-Methylbenzo[d]thiazol-2-yl)azetidinAltered methyl positionAffects pharmacokinetics and biological activity
1-(4-Fluorobenzo[d]thiazol-2-yl)azetidinFluorine substitutionIncreases lipophilicity and membrane penetration

This table illustrates how minor modifications can lead to significant variations in biological activity.

Q & A

What are the key challenges in synthesizing 1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate, and how can reaction conditions be optimized?

Basic Synthesis Challenge : The compound’s complexity arises from integrating a benzo[d]thiazole core, azetidine ring, and tetrazole-substituted benzoate. A critical step is the formation of the azetidine-thiazole linkage, which requires precise control of ring strain and regioselectivity.
Methodological Answer :

  • Intermediate Preparation : Start with 4-methylbenzo[d]thiazol-2-amine (similar to intermediates in ), then react with azetidin-3-ol derivatives under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the azetidine-thiazole bond .
  • Tetrazole Introduction : Use a copper-catalyzed Huisgen cycloaddition (click chemistry) to attach the tetrazole moiety to the benzoate precursor, ensuring regioselectivity via solvent polarity adjustments (e.g., DMF/water mixtures) .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize yields (typically 60–75%) by adjusting reaction times (4–6 hours) and temperatures (80–90°C) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) during structural characterization?

Advanced Analytical Challenge : Overlapping signals in 1H^1H-NMR spectra (e.g., azetidine protons vs. thiazole protons) or ambiguous IR carbonyl peaks (ester vs. amide) may arise.
Methodological Answer :

  • Multi-Technique Cross-Validation :
    • Use 13C^{13}C-NMR DEPT-135 to distinguish CH2_2 (azetidine) and CH (thiazole) groups .
    • Employ 2D NMR (e.g., HSQC, HMBC) to map connectivity between the azetidine ring and thiazole core .
    • Compare experimental IR peaks (e.g., ester C=O at ~1720 cm1^{-1}) with computational DFT simulations (B3LYP/6-31G*) to confirm assignments .
  • Case Study : In , discrepancies in urea derivative characterization were resolved by correlating mass spectrometry (ESI-MS) with 1H^1H-15N^{15}N-HMBC to confirm nitrogen connectivity .

What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Basic Bioactivity Screening : Target enzymes like cyclooxygenase (COX) or kinases, given the tetrazole’s role as a bioisostere for carboxylic acids and the thiazole’s affinity for ATP-binding pockets.
Methodological Answer :

  • Assay Design :
    • Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR or VEGFR2) to measure IC50_{50} values .
    • For COX inhibition, employ a colorimetric kit (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) with purified enzyme and arachidonic acid substrate .
    • Include positive controls (e.g., indomethacin for COX, staurosporine for kinases) and triplicate runs to ensure reproducibility .
  • Data Interpretation : Compare dose-response curves (GraphPad Prism) and validate results with molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., 1PGE for COX-2) .

How can researchers address low yields in the final esterification step of the benzoate moiety?

Advanced Synthetic Challenge : Steric hindrance from the tetrazole group or poor nucleophilicity of the azetidine alcohol may reduce esterification efficiency.
Methodological Answer :

  • Activation Strategies :
    • Use Steglich esterification (DCC/DMAP) for mild conditions, particularly with acid-sensitive tetrazole groups .
    • Pre-activate the benzoic acid as a mixed anhydride (ClCO2_2Et) to enhance reactivity toward the azetidine alcohol .
  • Solvent Optimization : Switch from THF to dichloromethane (DCM) to reduce polarity and improve reagent solubility .
  • Case Study : achieved 85% yield in a similar esterification by using N,N’-carbonyldiimidazole (CDI) as a coupling agent at 0°C .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Advanced ADME Modeling : Prioritize tools that account for the tetrazole’s high polarity and the azetidine’s ring strain.
Methodological Answer :

  • Software Workflow :
    • Use SwissADME to predict logP (tetrazole reduces lipophilicity) and BBB permeability (likely low due to polar groups) .
    • Run molecular dynamics (GROMACS) to simulate binding to serum albumin (PDB: 1BM0) and estimate plasma protein binding .
    • Apply ProTox-II to assess hepatotoxicity risk, focusing on structural alerts (e.g., tetrazole’s potential nitroso metabolite) .
  • Validation : Compare predictions with experimental data from similar compounds in (e.g., tetrazole-containing benzamides with 50% oral bioavailability in mice) .

How can researchers mitigate decomposition of the tetrazole group under acidic conditions during synthesis?

Basic Stability Challenge : Tetrazoles are prone to ring-opening in strong acids (e.g., HCl during workup).
Methodological Answer :

  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during purification using sodium bicarbonate washes .
  • Alternative Protecting Groups : Temporarily protect the tetrazole as a silyl ether (e.g., TBSCl) before acidic steps, then deprotect with TBAF .
  • Case Study : stabilized a triazole-thiadiazole derivative by replacing HCl with acetic acid in recrystallization, achieving >90% purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.